Methyl 5-iodofuran-2-carboxylate
Description
Methyl 5-iodofuran-2-carboxylate is a furan-based organic compound featuring an iodine substituent at the 5-position of the furan ring and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 5-iodofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGZDMKSUYGQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10781878 | |
| Record name | Methyl 5-iodofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10781878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-98-2 | |
| Record name | 2-Furancarboxylic acid, 5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-iodofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10781878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between methyl 5-iodofuran-2-carboxylate and analogous furan/benzofuran carboxylates:
*Estimated based on iodine’s atomic mass.
†Inferred from analogous synthesis in .
Structural and Electronic Differences
- Iodo vs. Halogenated Derivatives : The iodine atom in the target compound introduces steric bulk and enhanced polarizability compared to smaller halogens (e.g., bromo in or fluoro in ). This may slow reaction kinetics in nucleophilic substitutions but improve leaving-group ability in cross-coupling reactions.
- Aryl vs. Alkyl Substituents : The fluoro-nitroaryl group in adds aromaticity and electron-withdrawing effects, contrasting with the purely electron-deficient iodo substituent.
Spectroscopic and Physical Properties
- NMR Shifts: Iodine’s strong deshielding effect would downfield-shift the C5 proton in ¹H-NMR compared to bromo or cyano derivatives .
- Stability: Methyl 4-cyanofuran-2-carboxylate is noted for stability under storage, whereas iodine’s susceptibility to photodegradation may necessitate dark storage for the target compound.
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